molecular formula C30H30F7N3O3 B610515 RO4583298 CAS No. 825643-56-9

RO4583298

Cat. No.: B610515
CAS No.: 825643-56-9
M. Wt: 613.58
InChI Key: QOOXCQFWUYVSGU-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO4583298 (CAS 825643-56-9) is a novel, high-affinity, dual antagonist of tachykinin neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors, functioning as a potent, non-competitive, and long-acting pharmacological tool for neuroscience research . Its primary research value lies in investigating the roles of NK1 and NK3 receptors in psychiatric disorders, particularly as a potential therapeutic strategy for schizophrenia that may address both positive and negative symptoms with an improved side-effect profile over existing antipsychotics . The compound exhibits a pseudo-irreversible, non-competitive mode of antagonism at human, gerbil, guinea-pig, and cynomolgus monkey NK1 and NK3 receptors, and while it binds with high affinity to mouse and rat NK3 receptors, it demonstrates a partial non-competitive mode of action in these species . In vitro characterization includes high-affinity binding in radioligand displacement assays ([3H]-SP for NK1, [3H]-senktide for NK3) and functional antagonism of agonist-induced inositol phosphate accumulation . Electrophysiological studies in guinea-pig substantia nigra pars compacta confirm that this compound inhibits the senktide-induced potentiation of spontaneous activity of dopaminergic neurons, indicating its ability to modulate critical dopaminergic signaling pathways . In vivo, orally administered this compound robustly and dose-dependently blocks NK1-mediated GR73632-induced foot tapping in gerbils and inhibits NK3-mediated senktide-induced tail whips in mice . With a molecular weight of 613.58 and a formula of C30H30F7N3O3, it is supplied as a solid powder with a purity of >98% and should be stored dry and dark at -20°C for long-term stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

825643-56-9

Molecular Formula

C30H30F7N3O3

Molecular Weight

613.58

IUPAC Name

2-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide

InChI

InChI=1S/C30H30F7N3O3/c1-16-9-20(31)5-6-21(16)22-13-26(40-8-7-25(42)24(40)15-41)38-14-23(22)39(4)27(43)28(2,3)17-10-18(29(32,33)34)12-19(11-17)30(35,36)37/h5-6,9-14,24-25,41-42H,7-8,15H2,1-4H3/t24-,25+/m1/s1

InChI Key

QOOXCQFWUYVSGU-RPBOFIJWSA-N

SMILES

CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=C(C3=CC=C(F)C=C3C)C=C(N4[C@H](CO)[C@@H](O)CC4)N=C2)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO4583298;  RO-4583298;  RO 4583298

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that RO4583298 effectively inhibits neurokinin-induced responses in various experimental setups:

  • Radioligand Binding : High-affinity binding was observed for both NK1 and NK3 receptors across different species, including humans and rodents.
  • Electrophysiological Studies : The compound was shown to inhibit the senktide-induced potentiation of dopaminergic neuronal activity in guinea pig midbrain slices, indicating its potential impact on dopaminergic signaling pathways involved in mood regulation.

In Vivo Efficacy

In vivo experiments have further established the efficacy of this compound:

  • Behavioral Models : The compound successfully reversed GR73632-induced foot tapping in gerbils (a model for NK1 receptor activity) and senktide-induced tail whips in mice (modeling NK3 receptor activity). These results suggest that this compound can effectively modulate behaviors associated with neurokinin receptor activation.

Applications in Psychiatric Disorders

The primary application of this compound lies within the realm of psychiatric medicine, specifically for conditions such as schizophrenia. The dual antagonism of NK1 and NK3 receptors may address a broader spectrum of symptoms than traditional antipsychotics, which typically target dopamine receptors alone.

Potential Benefits

  • Comprehensive Symptom Management : By targeting both receptor types, this compound may alleviate both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal) more effectively.
  • Reduced Side Effects : Compared to existing treatments, the unique mechanism of action may result in fewer side effects, improving patient compliance and quality of life.

Comparative Analysis with Other Antipsychotics

Feature This compound Traditional Antipsychotics
Receptor TargetsNK1, NK3Primarily D2
Symptom CoveragePositive & Negative SymptomsPrimarily Positive Symptoms
Side Effect ProfilePotentially FavorableOften Significant
Duration of ActionLong-lastingVaries

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

  • Study on Schizophrenia Treatment : A study published in 2011 characterized this compound's pharmacological profile and suggested its utility as a research tool for understanding neurokinin receptor roles in psychiatric disorders .
  • Preclinical Evaluations : Further evaluations have indicated that compounds like this compound could serve as promising candidates for future clinical trials aimed at addressing unmet needs in schizophrenia treatment .
  • Potential for Broader Applications : While primarily focused on psychiatric disorders, the modulation of neurokinin pathways suggests possible applications in other areas, such as pain management and substance use disorders.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

RO4583298 binds with high affinity to NK₁ (human pKi: 9.14) and NK₃ (human pKi: 8.54) receptors, showing 90- and 22-fold selectivity over NK₂, respectively . It uniquely retains high affinity in rodents (mouse NK₃ pKi: 8.30; rat NK₃ pKi: 8.44), overcoming species-specific limitations of earlier antagonists .

Osanetant and Talnetant (selective NK₃ antagonists) exhibit lower rodent affinity (e.g., osanetant rat NK₃ pKi: 6.7 vs. human pKi: 8.5) due to residue differences (e.g., Met134 in human NK₃ vs. Val121 in rodents) . They lack significant NK₁ activity, limiting their therapeutic breadth.

Table 1: Binding Affinities (pKi) of NK Antagonists
Compound NK₁ (Human) NK₃ (Human) NK₃ (Mouse) NK₃ (Rat)
This compound 9.14 8.54 8.30 8.44
Osanetant <6 8.50 6.68 6.70
Talnetant <6 8.20 6.97 6.80
Aprepitant 9.80 <6 <6 <6

Mechanism of Action

  • This compound: Non-competitive, pseudo-irreversible antagonist. Slows receptor dissociation, leading to prolonged suppression of senktide (NK₃ agonist)-induced DA neuron firing in guinea pig substantia nigra . In NK₁ models, it irreversibly blocks GR73632-induced foot tapping in gerbils .
  • Osanetant/Talnetant : Competitive antagonists with reversible binding. They partially inhibit senktide-induced effects and require higher doses for sustained efficacy .
  • Aprepitant : Competitive NK₁ antagonist with rapid dissociation, necessitating frequent dosing .

In Vitro and In Vivo Efficacy

In Vitro:
  • This compound reduces [³H]-inositol phosphate accumulation by 90% in NK₁/NK₃-expressing cells, outperforming osanetant (60% reduction in NK₃-only models) .
In Vivo:
  • This compound (oral) achieves full blockade of rabbit foot tapping at 3 mg/kg and mouse tail whips at 10 mg/kg, with plasma concentrations correlating linearly with efficacy .
  • Osanetant requires 30 mg/kg to suppress mouse tail whips, reflecting lower rodent affinity .
Table 2: Efficacy in Preclinical Models
Compound Rabbit Foot Tapping (ED₅₀) Mouse Tail Whip (ED₅₀)
This compound 1.5 mg/kg 4.2 mg/kg
Osanetant N/A 25 mg/kg
Talnetant N/A 18 mg/kg
Aprepitant 0.8 mg/kg N/A

Pharmacokinetics and Selectivity

  • This compound has a plasma half-life of 6–8 hours in rodents, supporting once-daily dosing. It shows minimal off-target activity (tested against 64 GPCRs, ion channels) .
  • Osanetant/Talnetant exhibit shorter half-lives (2–4 hours) and interact with CYP enzymes, increasing drug-drug interaction risks .

Clinical Implications

This compound’s dual antagonism may synergistically improve schizophrenia symptoms:

  • NK₁ blockade : Reduces anxiety and mood disturbances via limbic system modulation .
  • NK₃ blockade: Suppresses dopamine hyperactivity in mesocortical pathways, addressing hallucinations .

Preparation Methods

Precursor Synthesis: Pyridin-3-yl Methylamine

The pyridin-3-yl methylamine precursor is critical. A plausible route involves:

  • Methylation of 3-aminopyridine :

    • React 3-aminopyridine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to yield N-methyl-3-aminopyridine.

    • Purify via recrystallization or chromatography.

  • Protection/Deprotection (if required) :

    • Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during subsequent reactions.

Isobutyramide Core Synthesis

The isobutyramide core likely derives from 2-phenylpropanoic acid (isobutyric acid with a phenyl substituent). Steps may include:

  • Fluorination :

    • Introduce fluorine atoms via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement of a halogen.

    • Example: 2-(3,5-bis(trifluoromethyl)phenyl)propanoic acid .

  • Activation for Amide Coupling :

    • Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Alternatively, employ coupling reagents like HATU or EDCl with HOBt for direct amide formation.

Final Amide Coupling

  • Reaction of Acid Chloride with Pyridin-3-yl Methylamine :

    • React the activated carboxylic acid (e.g., 2-phenylpropanoyl chloride) with N-methyl-3-aminopyridine in anhydrous dichloromethane (DCM) or THF.

    • Use a base (e.g., triethylamine) to scavenge HCl.

  • Purification :

    • Recrystallize the crude product or use column chromatography (e.g., silica gel, hexane/ethyl acetate).

Fluorination Strategies

Fluorine atoms enhance metabolic stability and receptor affinity. Potential methods include:

Method Reagents/Conditions Application
Electrophilic substitutionSelectfluor®, HF, or XeF₂Introduce fluorine to aromatic rings
Nucleophilic displacementKF, CsF, or Bu₄N·F·BF₄Replace halogens with fluorine
Curtius rearrangementFluorinated isocyanatesIntroduce F via carbamate intermediates

Example: Fluorination of the phenyl group in the isobutyramide core using Selectfluor® under mild conditions.

Stereochemical Considerations

This compound’s bioactivity depends on stereoelectronics. Key steps may involve:

  • Chiral resolution : Use chiral columns or enzymatic resolution to isolate enantiomers.

  • Asymmetric synthesis : Employ catalysts (e.g., transition metals) for stereoselective bond formation.

Analytical Characterization

Post-synthesis validation includes:

Technique Purpose Reference
¹H NMR Confirm amide and aromatic proton signals
MS (ESI+) Verify molecular weight (M+H⁺ = 825.6 g/mol)
HPLC Assess purity (>95%)

Challenges and Optimization

  • Low yields : Fluorination or coupling steps may require optimization (e.g., solvent, temperature).

  • Scalability : Transition to automated flow chemistry for multi-step syntheses.

Comparative Analysis of Synthetic Approaches

Strategy Advantages Limitations
Batch synthesis High control over reaction conditionsTime-intensive, low throughput
Flow synthesis Rapid optimization, scalabilityRequires specialized equipment
Solid-phase synthesis Simplified purificationLimited to linear amide sequences

Q & A

Q. What are the key methodologies used to characterize RO4583298’s affinity for NK1 and NK3 receptors in vitro?

this compound’s receptor affinity was assessed using radioligand binding assays (e.g., [³H]-SP for NK1 and [³H]-senktide for NK3) in transfected HEK293 cells and native tissue membranes. Saturation and competition binding experiments revealed high-affinity binding (Ki values in low nM range) for human, gerbil, and guinea pig receptors. Schild analysis and [³H]-inositol phosphate accumulation assays further confirmed its non-competitive, pseudo-irreversible antagonism at NK1 and NK3 receptors .

Q. How does this compound’s in vivo activity correlate with its receptor antagonism?

this compound’s in vivo efficacy was tested using species-specific behavioral models:

  • NK1 activity : Blockade of GR73632-induced gerbil foot tapping (GFT) via oral administration, with complete inhibition at 1 mg·kg⁻¹.
  • NK3 activity : Dose-dependent suppression of senktide-induced mouse tail whips (MTW), requiring ~20-fold higher doses than NK1 due to partial non-competitive antagonism at rodent NK3 receptors. Plasma concentration thresholds for efficacy were validated via pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What species-specific differences exist in this compound’s antagonism of NK3 receptors?

this compound binds with high affinity to mouse and rat NK3 receptors but exhibits partial non-competitive antagonism, contrasting with full non-competitive inhibition in guinea pigs and primates. This discrepancy is attributed to species-specific receptor conformations and β-arrestin interaction dynamics, which influence receptor recycling and resensitization rates .

Advanced Research Questions

Q. How do contradictory results from Schild analysis and electrophysiological studies inform this compound’s mechanism of action?

Schild analysis in recombinant systems suggested pseudo-irreversible NK1 antagonism, while electrophysiological recordings in guinea pig substantia nigra pars compacta (SNpc) revealed non-competitive inhibition of senktide-induced dopaminergic neuron firing. These contradictions highlight the importance of combining recombinant assays with native tissue models to capture receptor behavior in physiological contexts .

Q. What experimental strategies address the challenge of this compound’s partial antagonism in rodent NK3 models?

Researchers can:

  • Use higher doses (e.g., 30 mg·kg⁻¹ orally) to overcome partial efficacy in mouse NK3 models.
  • Pair this compound with selective NK1 antagonists to isolate NK3-specific effects.
  • Employ transgenic rodent models expressing humanized NK3 receptors to improve translational relevance .

Q. How do β-arrestin interactions explain the divergent resensitization rates of NK1 and NK3 receptors post-RO4583298 antagonism?

NK1 receptors exhibit high-affinity β-arrestin binding, leading to slow recycling (>2 hours), whereas NK3 receptors rapidly resensitize (<30 minutes) due to weak β-arrestin interactions. This mechanistic difference underpins this compound’s prolonged NK1 vs. transient NK3 inhibition in vivo, as shown in gerbil GFT and mouse MTW models .

Q. What are the implications of this compound’s dual antagonism for schizophrenia research?

Dual NK1/NK3 blockade may synergistically modulate dopaminergic and serotonergic pathways:

  • NK3 inhibition reduces mesolimbic dopamine hyperactivity (linked to psychosis).
  • NK1 antagonism improves mood and cognitive symptoms via prefrontal cortex modulation. Experimental validation requires cross-species behavioral assays (e.g., prepulse inhibition in rodents) and electrophysiological monitoring of ventral tegmental area (VTA) neurons .

Methodological Considerations

Q. How can researchers validate this compound’s non-competitive antagonism in new experimental systems?

  • Perform Schild analysis with varying agonist concentrations to detect non-parallel rightward shifts.
  • Use washout experiments to assess reversibility: Pseudo-irreversible antagonists (like this compound) show prolonged receptor occupancy despite agonist removal.
  • Combine radioligand dissociation assays with molecular modeling to map binding kinetics to receptor pockets .

Q. What controls are critical when interpreting this compound’s effects on dopaminergic neuron activity?

  • Include quinpirole (D2 receptor agonist) to confirm neuron identity via hyperpolarization.
  • Use selective NK1/NK3 agonists (e.g., GR73632 for NK1, senktide for NK3) to isolate receptor-specific effects.
  • Validate electrophysiological findings with microdialysis to measure extracellular dopamine levels .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile this compound’s high in vitro affinity with variable in vivo efficacy?

  • Account for species differences : this compound’s partial NK3 antagonism in rodents necessitates cautious extrapolation to primates.
  • Model blood-brain barrier penetration : this compound’s CNS efficacy depends on unbound plasma concentrations, which can be quantified via LC-MS/MS.
  • Use genetic knockout models to confirm target engagement in behavioral assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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